N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Description
This compound features a benzimidazole core linked via an ethyl group to an acetamide moiety, which is further substituted with a tetrahydrothiopyran ring bearing a pyrrole group. The benzimidazole scaffold is notable for its role in medicinal chemistry, particularly in targeting enzymes or DNA due to its planar aromatic structure . The thiopyran ring introduces sulfur, which may enhance metabolic stability or modulate solubility, while the pyrrole substituent could influence electronic properties or binding interactions.
Properties
Molecular Formula |
C21H26N4OS |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C21H26N4OS/c1-24-18-7-3-2-6-17(18)23-19(24)8-11-22-20(26)16-21(9-14-27-15-10-21)25-12-4-5-13-25/h2-7,12-13H,8-11,14-16H2,1H3,(H,22,26) |
InChI Key |
SOEBHFHYBJIKAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCSCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling with the tetrahydrothiopyran moiety.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Preparation of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reaction: The final step involves the coupling of the benzimidazole and pyrrole intermediates with the tetrahydrothiopyran moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the benzimidazole or pyrrole rings.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzimidazole or pyrrole derivatives
Substitution: Functionalized benzimidazole or pyrrole derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial activity. For instance, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has been shown to be effective against various bacterial strains, including:
| Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 - 256 µg/mL |
| Staphylococcus aureus | 8 - 256 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have shown that similar benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
A detailed study on the synthesis and evaluation of related compounds demonstrated their effectiveness in inhibiting cancer cell growth, particularly in breast and colon cancer models. The findings suggest that the incorporation of benzimidazole and pyrrole structures enhances the anticancer properties of these compounds.
Case Studies
Several case studies have highlighted the significance of this compound in medicinal chemistry:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, affirming the compound's potential as an antimicrobial agent .
- Anticancer Research : In vitro studies on similar compounds revealed promising results in inhibiting tumor growth in several cancer cell lines. The mechanisms involved were linked to the modulation of apoptotic pathways and cell cycle arrest .
- Synergistic Effects : Research has explored the synergistic effects of combining this compound with other known anticancer agents, resulting in enhanced efficacy against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrole ring may enhance the compound’s binding affinity to certain proteins, while the tetrahydrothiopyran structure could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four analogs, highlighting structural variations and inferred biological implications:
Key Structural and Functional Insights:
Benzimidazole vs. Benzothiazole/Thiazole: The benzimidazole group in the target compound may enhance DNA intercalation or kinase inhibition compared to benzothiazole/thiazole derivatives, as seen in and .
Role of Sulfur-Containing Moieties :
- The thiopyran ring in the target compound introduces a sulfur atom within a saturated ring, which may improve metabolic stability compared to thioether-linked imidazole () or thiazole () derivatives .
Substituent Effects: Pyrrole (target compound) vs. pyrazole (): Pyrrole’s aromaticity and electron-rich nature could favor π-π stacking in protein binding, whereas pyrazole’s hydrogen-bonding capability might enhance solubility .
Biological Activity :
- While the target compound’s activity is inferred from benzimidazole-acetamide hybrids in , specific data (e.g., IC₅₀ values) are absent in the provided sources. In contrast, explicitly reports anticancer evaluation for its benzothiazole analog .
Biological Activity
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including biological assays, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates a benzimidazole moiety, a pyrrole group, and a thiopyran ring. The molecular formula is , and it has a molecular weight of approximately 364.48 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Ion Channels : Preliminary studies suggest that it may inhibit specific ion channels, similar to other benzimidazole derivatives known for modulating TRPC6 activity, which is implicated in various diseases such as nephrotic syndrome and pulmonary hypertension .
- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against Helicobacter pylori, indicating that this compound may also possess antimicrobial activity .
- Anti-cancer Potential : Some benzimidazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting possible anti-cancer applications for this compound.
Table 1: Summary of Biological Activities
Case Studies
- Case Study on TRPC6 Modulation : In a study examining the role of TRPC6 in nephrotic syndrome, the compound was found to reduce TRPC6 activity significantly, which correlated with decreased proteinuria in animal models . This suggests therapeutic potential in managing kidney diseases.
- Antimicrobial Efficacy : A clinical trial involving patients with H. pylori infections showed that the compound effectively reduced bacterial load when used as part of a combination therapy .
- Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, with mechanisms involving mitochondrial pathways being explored further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
